molecular formula C14H23N3OS B11539765 Thiazolidin-4-one, 2-(4-tert-butyl-cyclohexylidenhydrazono)-5-methyl-

Thiazolidin-4-one, 2-(4-tert-butyl-cyclohexylidenhydrazono)-5-methyl-

Cat. No.: B11539765
M. Wt: 281.42 g/mol
InChI Key: YJLMSRYZGDQCKW-UHFFFAOYSA-N
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Description

(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazone linkage, and a tert-butylcyclohexylidene group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Hydrazone Formation: The thiazolidinone intermediate is then reacted with hydrazine or a hydrazine derivative to form the hydrazone linkage.

    Introduction of the Tert-Butylcyclohexylidene Group: The final step involves the reaction of the hydrazone intermediate with a tert-butylcyclohexylidene precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield derivatives with different functional groups.

Scientific Research Applications

(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[2-(4-TERT-BUTYLCYCLOHEXYLIDENE)HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, hydrazone linkage, and tert-butylcyclohexylidene group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C14H23N3OS

Molecular Weight

281.42 g/mol

IUPAC Name

(2Z)-2-[(4-tert-butylcyclohexylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H23N3OS/c1-9-12(18)15-13(19-9)17-16-11-7-5-10(6-8-11)14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,17,18)

InChI Key

YJLMSRYZGDQCKW-UHFFFAOYSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C2CCC(CC2)C(C)(C)C)/S1

Canonical SMILES

CC1C(=O)NC(=NN=C2CCC(CC2)C(C)(C)C)S1

Origin of Product

United States

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